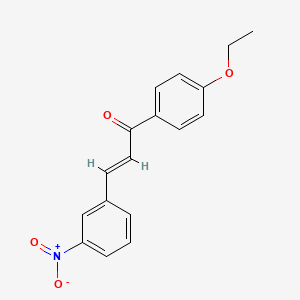

![molecular formula C13H21NO2 B6352992 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol CAS No. 1019500-22-1](/img/structure/B6352992.png)

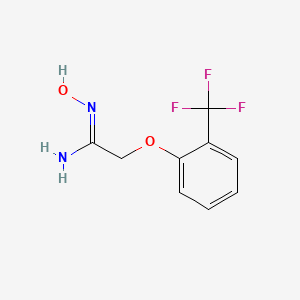

4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This compound is used as a reagent in pharmaceutical synthesis . It is particularly used in the synthesis of tyrosine kinase 3 (FLT3) inhibitors based on 5-aryl-2-aminopyridines .Molecular Structure Analysis

The molecular structure of “4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol” is represented by the formula C13H21NO2. The InChI Code for this compound is 1S/C5H13NO/c1-5(2,7)3-4-6/h7H,3-4,6H2,1-2H3 .Scientific Research Applications

Antioxidant Properties

The phenolic structure of 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol suggests antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative stress, and preventing diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions .

Pharmaceutical Research

Researchers explore this compound for its potential as a drug candidate. Its unique structure may interact with biological targets, making it relevant for drug discovery. Investigating its pharmacological properties, bioavailability, and toxicity profiles is essential .

Anti-Inflammatory Activity

Given its phenolic moiety, 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol could exhibit anti-inflammatory effects. Studying its impact on inflammatory pathways and cytokine modulation is crucial for understanding its therapeutic potential .

Photoprotective Applications

Phenolic compounds often possess UV-absorbing properties. Researchers might explore 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol as a potential ingredient in sunscreens or other photoprotective formulations .

Polymer Chemistry

The amino and phenolic functional groups make this compound interesting for polymerization reactions. Investigating its role as a monomer or cross-linker in polymer synthesis could lead to novel materials with tailored properties .

Natural Product Synthesis

Chemists may use 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol as a building block in the synthesis of more complex natural products. Its unique substitution pattern allows for diverse transformations and functionalizations .

Mechanism of Action

Target of Action

A structurally similar compound, 4-amino-2-methyl-2-butanol, is used in the synthesis of tyrosine kinase 3 (flt3) inhibitors . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). Inhibitors of FLT3 are used in the treatment of acute myeloid leukemia.

properties

IUPAC Name |

4-[(butan-2-ylamino)methyl]-2-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-4-10(3)14-9-11-6-7-12(15)13(8-11)16-5-2/h6-8,10,14-15H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQBBKNOTXGDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=C(C=C1)O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)